2-(Chloromethyl)-6-ethylpyrimidin-4-ol
Overview
Description
2-(Chloromethyl)-6-ethylpyrimidin-4-ol (CMEP) is a small molecule that has been used in a variety of scientific research applications due to its unique properties. It is a compound that has been studied extensively due to its potential in various areas of research, such as medicinal chemistry, biochemistry, and pharmacology. CMEP has demonstrated a variety of potential applications and has been used to investigate a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
2-(Chloromethyl)-6-ethylpyrimidin-4-ol serves as a precursor or intermediate in the synthesis of various pyrimidine derivatives with potential applications in medicinal chemistry, agricultural chemistry, and materials science. For instance, it has been involved in the synthesis of pyrimidine-based compounds showing promise as plant growth stimulants. A series of novel 2-amino-substituted 4-methylpyrimidin-4-ols derivatives were synthesized, demonstrating pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to heteroauxin, highlighting its utility in agricultural research (Yengoyan et al., 2019).
Chemical Structure and Properties
The chemical structure and properties of pyrimidine derivatives, including those derived from this compound, have been extensively studied. Investigations include crystal structure analysis, hydrogen bonding patterns, and theoretical insights, providing a foundation for understanding their chemical behavior and potential applications. For example, the crystal structure of pyrimethaminium 3-chlorobenzoate, a related compound, revealed specific hydrogen-bonding patterns, offering insights into its structural stability and potential reactivity (Devi et al., 2006).
Nonlinear Optical Properties
Derivatives of this compound have been explored for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical materials. Studies involving density functional theory (DFT) and experimental analysis have been conducted to evaluate these properties, contributing to the development of novel materials with enhanced optical performance. This includes the investigation of thiopyrimidine derivatives for their potential in NLO applications, highlighting the versatility of pyrimidine derivatives in material science (Hussain et al., 2020).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Mode of Action
It’s known that benzylic halides, such as 2-(chloromethyl)-6-ethylpyrimidin-4-ol, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the presence of electron-withdrawing groups (such as chloromethyl) can substantially enhance the rate of substitution .
Pharmacokinetics
A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, revealed that it demonstrated a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid .
Properties
IUPAC Name |
2-(chloromethyl)-4-ethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJNLGGQUMCNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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